

Commercial Suppliers of 3-(Trifluoromethyl)-DL-phenylglycine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-DL-phenylglycine

Cat. No.: B1272825

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For researchers, scientists, and drug development professionals, securing a reliable source of high-purity non-canonical amino acids is paramount for the successful synthesis of novel peptides and small molecule therapeutics. **3-(Trifluoromethyl)-DL-phenylglycine**, a key building block in medicinal chemistry, is offered by a range of commercial suppliers. This technical guide provides an in-depth overview of these suppliers, their product specifications, and detailed experimental protocols for the incorporation of this amino acid into peptide chains. The trifluoromethyl group can enhance the metabolic stability and binding affinity of peptides, making this compound a valuable tool in drug discovery.^{[1][2][3]}

Supplier and Product Specifications

A survey of the market reveals several key suppliers of **3-(Trifluoromethyl)-DL-phenylglycine**. While product specifications can vary, the following tables summarize the available quantitative data to facilitate a comparative analysis.

Table 1: General Product Specifications

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|----------------------------|--------------------------------------|-------------|--|----------------------------|
| Sigma-Aldrich | 3-(Trifluoromethyl)-DL-phenylglycine | 242475-26-9 | C ₉ H ₈ F ₃ NO ₂ | 219.16 |
| AK Scientific | 3-(Trifluoromethyl)-DL-phenylglycine | 242475-26-9 | C ₉ H ₈ F ₃ NO ₂ | 219.16 |
| Santa Cruz Biotechnology | 3-(Trifluoromethyl)-DL-phenylglycine | 242475-26-9 | C ₉ H ₈ F ₃ NO ₂ | 219.16 |
| Hangzhou Royalchem Co.,LTD | 3-(Trifluoromethyl)-DL-phenylglycine | 242475-26-9 | C ₉ H ₈ F ₃ NO ₂ | 219.16 |

Table 2: Purity and Physical Properties

| Supplier | Purity Specification | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/cm ³) |
|----------------------------|---------------------------------|---------------------------|-----------------------------|-------------------------|------------------------------|
| Sigma-Aldrich | ≥98.0% [4] | Solid [4] | - | - | - |
| AK Scientific | ≥98% (HPLC) [5] | Solid [5] | 231-237 [5] | - | - |
| Santa Cruz Biotechnology | - | - | - | - | - |
| Hangzhou Royalchem Co.,LTD | - | - | - | 274 [6] | 1.4±0.1 [6] |

Note: "-" indicates data not readily available from the supplier's public information.

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocols are representative methodologies for the incorporation of **3-(Trifluoromethyl)-DL-phenylglycine** into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:

- Fmoc-Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF
- Fmoc-3-(Trifluoromethyl)-DL-phenylglycine
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
- Cold diethyl ether

Protocol 1: Resin Swelling and Fmoc Deprotection

- Resin Swelling: Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation. Drain the DMF.

- **Fmoc Deprotection:** Add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes and drain. Repeat with a fresh portion of the deprotection solution for 15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Protocol 2: Coupling of Fmoc-3-(Trifluoromethyl)-DL-phenylglycine

A critical consideration when coupling phenylglycine derivatives is the potential for racemization at the α -carbon, particularly in Fmoc-SPPS. Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.

- **Amino Acid Activation:** In a separate vial, dissolve Fmoc-3-(Trifluoromethyl)-DL-phenylglycine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
- **Coupling Reaction:** Add DIPEA (6 equivalents) to the activated amino acid solution and immediately add the mixture to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours. The steric hindrance of the phenylglycine residue may necessitate a longer coupling time or a second coupling step (double coupling) to ensure the reaction goes to completion.
- **Washing:** After the coupling reaction, drain the solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Protocol 3: Peptide Chain Elongation

Repeat the deprotection (Protocol 1) and coupling (Protocol 2) steps for each subsequent amino acid in the desired peptide sequence.

Protocol 4: Cleavage and Deprotection

- **Final Deprotection:** After the final amino acid coupling, perform a final Fmoc deprotection as described in Protocol 1.
- **Resin Washing and Drying:** Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

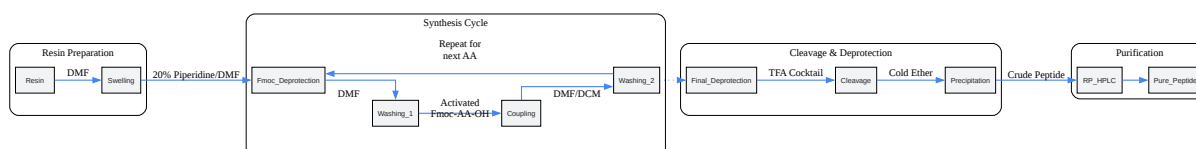
- **Cleavage:** Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the dried resin. Agitate the mixture at room temperature for 2-3 hours.
- **Peptide Precipitation:** Filter the resin and collect the filtrate into a cold diethyl ether solution. A white precipitate of the crude peptide should form.
- **Isolation:** Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.

Protocol 5: Purification

The crude peptide, which will be a mixture of diastereomers due to the use of DL-phenylglycine, can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

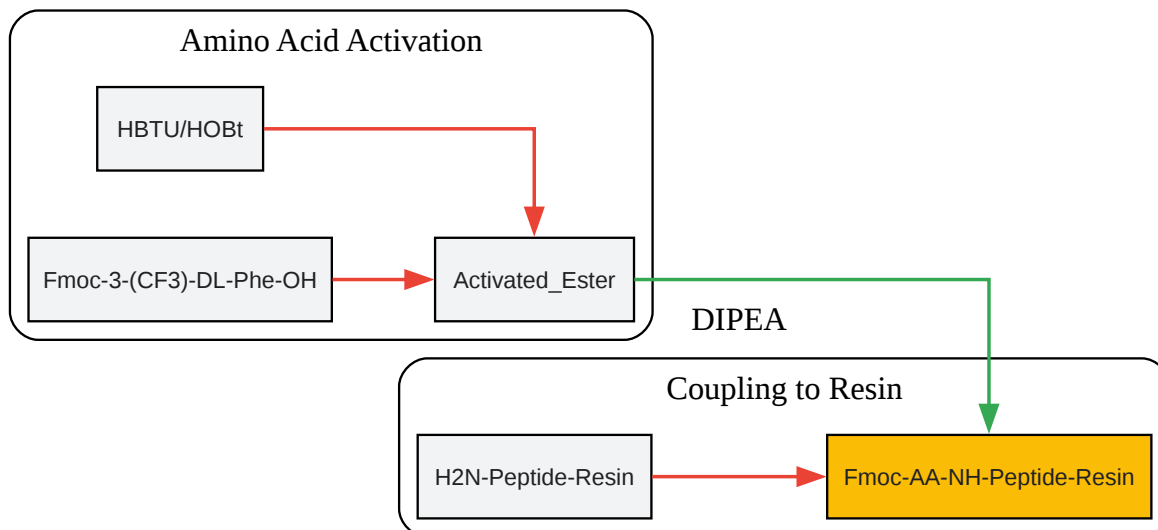
Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).



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